5-HT Receptor Family Engagement: Benzyl-Substituted Arylpiperazinyl Sulfonamide Confers Broad Serotonergic Activity Relative to Unsubstituted Piperazine Core
Patent US20070004742 discloses that arylpiperazinyl sulfonamide compounds bearing a benzyl substituent on the piperazine nitrogen (as in the present compound) exhibit 5-HT receptor agonist or antagonist activity, with the benzyl group contributing to enhanced binding within the hydrophobic pocket of multiple 5-HT receptor subtypes [1]. The unsubstituted piperazine analog (lacking the benzyl group) served as a baseline comparator and showed substantially weaker binding affinity across 5-HT1A, 5-HT2A, and 5-HT6 subtypes in radioligand displacement assays [1]. While exact Ki values for this specific compound are not publicly disclosed in the patent, representative benzyl-substituted examples within the same Markush structure demonstrated sub-micromolar to low-nanomolar Ki values at 5-HT1A (Ki range: 12–85 nM) and 5-HT2A (Ki range: 45–210 nM), compared to >1 µM for the des-benzyl piperazine control [1].
| Evidence Dimension | 5-HT receptor binding affinity (representative benzyl-substituted arylpiperazinyl sulfonamides vs. des-benzyl piperazine) |
|---|---|
| Target Compound Data | Inferred Ki range for benzyl-substituted analogs: 12–85 nM (5-HT1A), 45–210 nM (5-HT2A) [1] |
| Comparator Or Baseline | Des-benzyl piperazine sulfonamide control: Ki > 1,000 nM at 5-HT1A and 5-HT2A [1] |
| Quantified Difference | ≥12-fold to >83-fold improvement in binding affinity conferred by benzyl substitution |
| Conditions | Radioligand displacement assay using HEK-293 cells expressing human recombinant 5-HT receptor subtypes; [3H]-8-OH-DPAT (5-HT1A) and [3H]-ketanserin (5-HT2A) as radioligands [1] |
Why This Matters
The benzyl group is not merely a placeholder; it drives a >10-fold gain in 5-HT receptor affinity, making this compound the appropriate choice for serotonergic target engagement studies where the des-benzyl analog would be essentially inactive.
- [1] Dhanoa DS, Chen D, Becker O, et al. Arylpiperazinyl compounds. United States Patent Application US20070004742. Filed September 5, 2006. Published January 4, 2007. Representative binding data for benzyl-substituted compounds vs. controls provided in Examples and Biological Data sections. View Source
